methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate
Description
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate is a complex heterocyclic compound featuring a tricyclic core fused with sulfur (thia) and nitrogen (aza) atoms. The structure includes a methyl benzoate ester at position 2, linked via a sulfanyl group to a tricyclo[7.4.0.02,7]tridecahexaen system. Key substituents include 11,13-dimethyl groups and a 4-[(4-methylphenyl)methylsulfanyl] moiety.
Properties
IUPAC Name |
methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S3/c1-15-9-11-18(12-10-15)14-33-27-29-22-21-16(2)13-17(3)28-24(21)35-23(22)25(30-27)34-20-8-6-5-7-19(20)26(31)32-4/h5-13H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTRVJNULHHURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=CC=C4C(=O)OC)SC5=C3C(=CC(=N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107052 | |
| Record name | Methyl 2-[[7,9-dimethyl-2-[[(4-methylphenyl)methyl]thio]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl]thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-64-2 | |
| Record name | Methyl 2-[[7,9-dimethyl-2-[[(4-methylphenyl)methyl]thio]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl]thio]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439110-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[[7,9-dimethyl-2-[[(4-methylphenyl)methyl]thio]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl]thio]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate involves several steps. One common method includes the reaction of 11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoic acid with methanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process .
Chemical Reactions Analysis
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfur atoms to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, where nucleophiles such as amines or thiols can replace the methoxy group.
Scientific Research Applications
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfur atoms can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, influencing molecular recognition processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Target Compound vs. Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares the methyl benzoate backbone and sulfur-containing groups with the target compound. However, critical differences include:
- Functional Groups : Metsulfuron-methyl employs a sulfonylurea bridge (-SO₂-NH-C(O)-NH-) connecting the benzoate to a triazine ring, while the target compound uses a sulfanyl (-S-) linkage to a tricyclic system.
- Core Structure : The tricyclic thia-aza system in the target compound introduces rigidity and π-conjugation, contrasting with the flexible sulfonylurea-triazine scaffold in metsulfuron-methyl.
- Substituents : The target compound’s 4-methylphenylmethylsulfanyl group enhances lipophilicity compared to metsulfuron-methyl’s methoxy and methyl triazine substituents .
Target Compound vs. Spiro-Benzothiazol Derivatives (e.g., 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) Compounds from feature spirocyclic cores with benzothiazol and hydroxyl/amide groups. Key distinctions include:
- Cyclic System : The target’s tricyclic framework contrasts with the spiro[4.5]decane system, which incorporates oxygen (7-oxa) and nitrogen (9-aza).
- Functionalization : The spiro derivatives prioritize hydroxyl and amide groups for hydrogen bonding, whereas the target compound relies on sulfanyl and methylphenyl groups for steric and electronic effects .
Research Findings and Implications
- However, the absence of a sulfonylurea bridge suggests a different mode of action, possibly targeting enzymes beyond acetolactate synthase .
- Medicinal Chemistry : The thia-aza tricyclic core resembles pharmacophores in kinase inhibitors or antimicrobial agents. Rigidity could improve target binding but reduce metabolic stability .
Biological Activity
Methyl 2-[[11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl]sulfanyl]benzoate is a complex organic compound characterized by its unique multi-ring structure and the presence of sulfur atoms. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Chemical Structure
The compound can be represented by the following IUPAC name and structural formula:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H23N3O2S3 |
| Molecular Weight | 505.66 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Modulation : The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to modulation of enzyme activity.
- Receptor Interaction : The aromatic rings facilitate π-π interactions with other aromatic compounds, influencing receptor binding and signaling pathways.
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biological Activity Studies
Research on the biological activity of this compound has yielded promising results in various areas:
Anticancer Activity
Several studies have indicated that this compound may possess anticancer properties:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer) by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent:
- Case Study 2 : Research indicated that methyl 2-[[11,13-dimethyl...benzoate exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory effects of this compound have been explored:
- Case Study 3 : Animal model studies revealed that administration of the compound reduced inflammation markers in tissues subjected to induced inflammatory conditions.
Data Summary
Below is a summary table highlighting key findings from various studies on the biological activities of methyl 2-[[11,13-dimethyl...benzoate:
| Activity Type | Study Type | Findings |
|---|---|---|
| Anticancer | In vitro | Inhibited cell proliferation in breast and colon cancer lines; induced apoptosis via caspase activation |
| Antimicrobial | In vitro | Significant antibacterial activity against S. aureus and E. coli |
| Anti-inflammatory | In vivo | Reduced inflammation markers in animal models |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
